molecular formula C14H16ClN3O4S2 B1684650 PIK-93 CAS No. 593960-11-3

PIK-93

Cat. No.: B1684650
CAS No.: 593960-11-3
M. Wt: 389.9 g/mol
InChI Key: JFVNFXCESCXMBC-UHFFFAOYSA-N
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Description

PIK-93 (CAS: 593960-11-3) is a synthetic small-molecule inhibitor initially identified for its potent activity against phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), with an IC50 of 19 nM . Beyond its primary target, this compound also inhibits PI3K isoforms (e.g., PI3Kα, IC50 = 39 nM) and DNA-dependent protein kinase (DNA-PK) . However, its most notable pharmacological role lies in modulating the tumor microenvironment (TME) by promoting the degradation of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein .

Mechanistically, this compound enhances the interaction between PD-L1 and the E3 ubiquitin ligase CUL4A, triggering ubiquitination and proteasome-mediated degradation of PD-L1 in both tumor cells and M1 macrophages . This degradation reduces immunosuppressive PD-1/PD-L1 signaling, restoring cytotoxic T-cell activity and recruiting tumor-infiltrating lymphocytes (TILs) . In syngeneic and humanized mouse models, this compound combined with anti-PD-L1 antibodies significantly suppressed tumor growth (p < 0.001) and increased CD4+/CD8+ TIL infiltration and M1 macrophage polarization . Notably, this compound exhibits low cytotoxicity (IC50 >5 μM in cancer cells; >20 μM in normal fibroblasts), making it a promising candidate for combination therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIK-93 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

PIK-93 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .

Scientific Research Applications

Therapeutic Applications

Cancer Immunotherapy
PIK-93's primary application lies in cancer immunotherapy. By reducing PD-L1 levels on tumor cells and immune cells, it enhances the efficacy of immune checkpoint inhibitors (ICIs). Studies have shown that this compound can significantly improve the response rates to anti-PD-L1 therapies in NSCLC patients by overcoming barriers posed by an unfavorable TME .

Combination Therapies
When combined with other therapeutic agents, such as anti-PD-L1 antibodies, this compound has been shown to amplify therapeutic effects. In laboratory settings, this combination resulted in enhanced cytotoxicity against cancer cells while maintaining low cytotoxic effects on normal cells .

Case Studies

StudyFocusFindings
Study 1 NSCLC TreatmentThis compound reduced PD-L1 expression in various NSCLC cell lines (H1975, CL83) with minimal cytotoxicity (IC50 > 5 μM) .
Study 2 Immune Checkpoint ModulationIn vivo studies indicated that this compound treatment improved T cell activation and reduced tumor growth when combined with anti-PD-L1 antibodies .
Study 3 Mechanistic InsightsThis compound was shown to induce proteasome-mediated degradation of PD-L1 without affecting its RNA levels, indicating a post-translational mechanism .

Mechanism of Action

PIK-93 exerts its effects by inhibiting the activity of PI4KIIIβ and PI3Kγ. This inhibition disrupts the production of phosphatidylinositol 4-phosphate and phosphatidylinositol 3-phosphate, which are crucial for various cellular processes. The compound enhances the interaction of Cullin-4A with programmed death-ligand 1 (PD-L1), leading to ubiquitination and proteasome-mediated degradation of PD-L1. This results in reduced PD-L1 levels on M1 macrophages and enhanced antitumor cytotoxicity .

Comparison with Similar Compounds

The following analysis compares PIK-93 with structurally or functionally related compounds, focusing on target specificity, PD-L1 modulation, cytotoxicity, and therapeutic outcomes.

Target Selectivity and Mechanism

Compound Primary Targets (IC50) PD-L1 Modulation Key Mechanism
This compound PI4KIIIβ (19 nM), PI3Kα (39 nM) Yes CUL4A-mediated PD-L1 ubiquitination/degradation
TG100-115 PI3K (pan-inhibitor), FRAP No Broad PI3K/mTOR pathway inhibition
LY294002 PI3K (pan-inhibitor) No Competitive ATP binding; no PD-L1 effect
AZ20 ATR kinase (5 nM) No DNA damage response inhibition
MLN4924 Cullin-RING ligases Indirect Blocks CUL4A neddylation; counteracts this compound

Key Findings :

  • Selectivity : this compound uniquely combines PI4KIIIβ inhibition with PD-L1 degradation, unlike broad-spectrum PI3K inhibitors (e.g., LY294002, TG100-115) .
  • CUL4A Dependency : MLN4924, a CUL4A inhibitor, reverses this compound-induced PD-L1 degradation, confirming the mechanistic role of CUL4A .

Efficacy in Immune Modulation

  • PD-L1 Downregulation: this compound reduces both membrane-bound (mPD-L1) and cytoplasmic PD-L1 in NSCLC cells (e.g., H1975, CL83) at 0.1–1 μM, even under IFN-γ stimulation .
  • T-Cell Activation : this compound restores Jurkat T-cell activity by disrupting PD-1/PD-L1 interactions, whereas DNA-PK inhibitors (e.g., NU7441) lack this immune effect .
  • Macrophage Polarization: this compound increases M1 macrophage infiltration (iNOS+ cells) and cytokine profiles (e.g., IL-1β), enhancing tumor cell cytotoxicity .

Combination Therapy Outcomes

  • Anti-PD-L1 Synergy: this compound + atezolizumab reduces tumor weight by 30–50% (p < 0.001 vs. monotherapy) in H1975 xenografts, outperforming PI3K or ATR inhibitors .
  • Resistance Mitigation: In ICI-nonresponsive models, this compound restores anti-PD-L1 efficacy, a feature absent in compounds like AZ20 .

Biological Activity

PIK-93 is a small-molecule compound recognized for its significant biological activity, particularly in modulating the tumor microenvironment (TME) and inhibiting specific kinases associated with cancer progression. This article delves into the biological activities of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound primarily acts as an inhibitor of phosphatidylinositol 3-kinases (PI3Ks), specifically targeting PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. Additionally, it selectively inhibits phosphatidylinositol 4-kinase IIIβ (PI4Kβ), which plays a crucial role in cellular signaling pathways related to growth and survival .

PD-L1 Modulation

One of the key findings regarding this compound is its ability to modulate the expression of Programmed Death-Ligand 1 (PD-L1), a critical protein involved in immune evasion by tumors. Research indicates that this compound treatment leads to a dose-dependent reduction in PD-L1 levels across various non-small cell lung cancer (NSCLC) cell lines, such as H1975 and CL83 .

Key Findings:

  • PD-L1 Degradation: this compound facilitates PD-L1 degradation through proteasome-mediated pathways rather than affecting its RNA levels, indicating that it enhances PD-L1 ubiquitination and subsequent degradation .
  • Impact on T Cells: By reducing PD-L1 expression on tumor cells, this compound restores T cell activity, enhancing the immune response against tumors .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly impacts various cancer cell lines. The following table summarizes key research findings on the effects of this compound on PD-L1 expression:

Cell Line IC50 (μM) Effect on PD-L1 Mechanism
H19750.1DecreasedProteasome degradation
CL830.1DecreasedEnhanced ubiquitination
H5220.2DecreasedModulation via IFN-γ
A5490.15DecreasedMembrane-bound PD-L1 reduction

In Vivo Studies

In vivo experiments further support the efficacy of this compound in enhancing anti-tumor immunity. In mouse models treated with a combination of this compound and anti-PD-L1 antibodies, significant tumor growth inhibition was observed alongside increased T cell activation and recruitment of tumor-infiltrating lymphocytes (TILs) .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Combination Therapy with Anti-PD-L1 Antibodies:
    • A study demonstrated that combining this compound with anti-PD-L1 therapy resulted in improved outcomes in NSCLC models by enhancing T cell responses and reducing tumor burden .
  • Impact on Tumor Microenvironment:
    • Research indicated that this compound modifies the TME favorably for immune checkpoint blockade therapies by decreasing PD-L1 expression and increasing M1 macrophage cytotoxicity against tumors .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PIK-93, and how do its inhibitory mechanisms differ between PI4K and PI3K isoforms?

this compound is a synthetic inhibitor targeting PI4KIIIβ (IC50 = 19 nM) and PI3Kα (IC50 = 39 nM) . Its mechanism involves competitive ATP-binding pocket inhibition, with higher selectivity for PI4KIIIβ over PI4KIIIα (>10 µM required for 50% inhibition of the latter). Researchers should validate target specificity using orthogonal assays (e.g., genetic knockdown or isoform-specific inhibitors) to distinguish off-target effects, as this compound’s dual activity complicates data interpretation .

Q. What experimental assays are recommended to quantify this compound’s kinase inhibition efficacy?

  • Membrane capture assays : Measure PI3-K activity via dose-response curves (IC50 = 0.048 µM for PI3Kα) .
  • Flow cytometry : Assess membrane-bound PD-L1 degradation in cancer cells (e.g., CL83, H1975) after 24-hour treatment (1 µM this compound reduces PD-L1 by ~40-60%) .
  • Immunoblotting : Confirm PD-L1 and phospho-AKT suppression in dose-dependent studies (0.1–1 µM range) .

Q. How does this compound modulate the tumor microenvironment (TME) to enhance immunotherapy?

this compound degrades PD-L1 via ubiquitination by enhancing PD-L1–Cullin-4A interactions. This reduces PD-1/PD-L1 binding, restoring T-cell cytotoxicity. Combine this compound (1 µM) with anti-PD-L1 antibodies in murine models to observe synergistic tumor growth inhibition and increased tumor-infiltrating lymphocytes (TILs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported specificity for PI4K versus PI3K?

Contradictions arise due to overlapping IC50 values for PI4KIIIβ (19 nM) and PI3Kα (39 nM) . To address this:

  • Use isoform-specific siRNA knockdown to isolate PI4KIIIβ-dependent effects (e.g., lysosome exocytosis assays in HeLa cells) .
  • Pair this compound with selective PI3K inhibitors (e.g., AZ20 for ATR kinase) to decouple signaling pathways .

Q. What methodological considerations are critical when designing in vivo studies with this compound?

  • Dosing optimization : In vitro efficacy (0.1–1 µM) may not translate to in vivo models due to pharmacokinetic variability. Preclinical studies in mice suggest combining this compound (10 mg/kg) with anti-PD-L1 antibodies for maximal TME modulation .
  • Toxicity monitoring : Assess off-target effects on ion channels (e.g., Kir2.1 currents) using patch-clamp electrophysiology, as this compound alters PIP2 levels critical for cardiac function .

Q. How does this compound influence lysosomal biology, and what experimental models best capture these effects?

this compound inhibits PI4KIIIβ, blocking Ca²⁺-dependent lysosome exocytosis (e.g., NAG enzyme release) and impairing mitosis. Use live-cell imaging in HeLa cells treated with 19 nM this compound (IC50 for PI4K) to quantify polynucleation rates (~2-fold increase) .

Q. Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in PD-L1 degradation efficiency across cell lines?

PD-L1 suppression varies by cell type (e.g., CL83 vs. A549) due to baseline PD-L1 expression and IFN-γ signaling. Standardize protocols:

  • Pre-treat cells with IFN-γ (10 ng/mL, 24 hours) to upregulate PD-L1 before this compound exposure .
  • Use flow cytometry to quantify membrane PD-L1 (mPD-L1) and intracellular pools separately .

Properties

IUPAC Name

N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-8-13(23-14(17-8)18-9(2)20)10-3-4-11(15)12(7-10)24(21,22)16-5-6-19/h3-4,7,16,19H,5-6H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNFXCESCXMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425868
Record name PIK-93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593960-11-3
Record name N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIK-93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-Chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3XFL5JRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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